molecular formula C9H12N2O2 B3189500 Benzeneethanamine, N-methyl-2-nitro- CAS No. 33100-16-2

Benzeneethanamine, N-methyl-2-nitro-

Cat. No.: B3189500
CAS No.: 33100-16-2
M. Wt: 180.2 g/mol
InChI Key: JKFQTSXUKNGFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanamine, N-methyl-2-nitro- (systematic name: N-methyl-2-nitrophenethylamine) is a substituted phenethylamine derivative characterized by a nitro (-NO₂) group at the ortho position (2-position) of the benzene ring and a methyl group attached to the terminal amine of the ethylamine side chain. The molecular formula is inferred as C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol (excluding salt forms).

Properties

CAS No.

33100-16-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N-methyl-2-(2-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O2/c1-10-7-6-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3

InChI Key

JKFQTSXUKNGFQF-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CNCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-methyl-2-nitrobenzeneethanamine with key analogs based on substituent type, position, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
N-methyl-2-nitrobenzeneethanamine N-methyl, 2-NO₂ C₉H₁₂N₂O₂ 180.21 Inferred: High polarity due to nitro group; potential thermal instability .
N-methylbenzeneethanamine N-methyl C₉H₁₃N 135.21 Boiling point: ~220°C (estimated); base structure for derivatives .
N-methyl-4-nitrobenzeneethanamine HCl N-methyl, 4-NO₂ (HCl salt) C₉H₁₂N₂O₂·HCl 216.67 Hydrochloride salt form enhances stability; used in pharmaceutical intermediates .
25I-NBOMe N-benzyl, 2,5-(OCH₃), 4-I C₁₈H₂₂INO₃ 427.28 High potency in sensorimotor assays (ED₅₀: 0.01 mg/kg in mice); hallucinogenic .
N,N-Diethyl-2-phenylethanamine N,N-diethyl C₁₂H₁₉N 177.29 Boiling point: 137–139°C (23 Torr); lipophilic due to alkyl groups .
4-Bromo-2,5-dimethoxybenzeneethanamine 4-Br, 2,5-(OCH₃) C₁₀H₁₄BrNO₂ 260.13 Electron-withdrawing Br reduces aromatic reactivity; used in synthetic chemistry .

Key Research Findings

Substituent Effects on Bioactivity

  • Nitro Position : Nitro groups in the ortho position (2-position) create steric hindrance and electronic effects that may reduce receptor binding compared to para (4-position) analogs. For example, 4-nitro derivatives show higher solubility in polar solvents due to symmetrical charge distribution .
  • N-Substitution : N-methyl groups decrease basicity compared to N-benzyl (e.g., NBOMe series), reducing affinity for serotonin receptors. NBOMe compounds exhibit 10–100x higher potency than their N-unsubstituted counterparts (e.g., 2C-B) .

Physicochemical Properties

  • Thermal Stability : Nitro groups increase thermal sensitivity. Hydrochloride salts (e.g., N-methyl-4-nitrobenzeneethanamine HCl) mitigate decomposition risks .
  • Solubility : Nitro derivatives are less lipophilic than methoxy- or alkyl-substituted analogs (e.g., N,N-diethyl-2-phenylethanamine), impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.